2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE
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Overview
Description
2-{[(4-Chlorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. The compound features an imidazo[4,5-b]pyridine core, which is known for its broad spectrum of bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridine typically involves the cyclocondensation of 2,3-diaminopyridine with various aldehydes or carboxylic acids. One common method starts with 2-chloro-3-nitropyridine, which undergoes nucleophilic substitution with primary amines, followed by in situ reduction of the nitro group and subsequent heteroannulation with substituted aromatic aldehydes . This method is efficient and environmentally friendly, utilizing H2O-IPA as a green solvent.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of recyclable catalysts, such as Al3±exchanged K10 clay, has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Primary amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-{[(4-Chlorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridine involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing cellular pathways involved in disease processes . For example, it has been shown to inhibit FLT3/aurora kinases, which are involved in the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar structure but different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in sedative and anxiolytic drugs.
Imidazo[1,5-a]pyridine: Used in the development of antiviral agents.
Uniqueness
2-{[(4-Chlorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridine stands out due to its unique combination of a chlorophenyl group and a sulfanyl moiety, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-10-5-3-9(4-6-10)8-18-13-16-11-2-1-7-15-12(11)17-13/h1-7H,8H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDZXVDGFRMUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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